molecular formula C16H21N5O2S B2530821 N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1795191-38-6

N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2530821
CAS No.: 1795191-38-6
M. Wt: 347.44
InChI Key: MJVIYORLJDBPOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide features a fused pyranopyrazole core (1,4,6,7-tetrahydro-pyrano[4,3-c]pyrazole) with a cyclopentyl substituent at the 1-position of the pyrazole ring. The methylene group at the 3-position bridges the core to a 4-methyl-1,2,3-thiadiazole-5-carboxamide moiety. This structural architecture combines a partially saturated oxygen-containing pyran ring with a nitrogen-rich pyrazole, augmented by a sulfur-bearing thiadiazole carboxamide.

Properties

IUPAC Name

N-[(1-cyclopentyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2S/c1-10-15(24-20-18-10)16(22)17-8-13-12-9-23-7-6-14(12)21(19-13)11-4-2-3-5-11/h11H,2-9H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJVIYORLJDBPOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCC2=NN(C3=C2COCC3)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural framework that integrates a tetrahydropyrano moiety fused with a pyrazole ring and a thiadiazole scaffold. The combination of these structural elements may contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula for this compound is C20H24N4O2SC_{20}H_{24}N_4O_2S. The presence of the thiadiazole ring is significant due to its known biological activities. Thiadiazoles are recognized for their diverse pharmacological properties including antimicrobial, anti-inflammatory, and anticancer activities .

Anticancer Properties

Recent studies have highlighted the potential of thiadiazole derivatives as effective inhibitors of various cancer cell lines. For example, derivatives similar to this compound have shown promising activity against c-Met kinase, which is implicated in several types of cancer .

Table 1: In Vitro Activity Against Cancer Cell Lines

CompoundTargetIC50 (nM)Mechanism of Action
51amc-Met56.64Induces cell cycle arrest and apoptosis
51bc-Met50.15Inhibits c-Met phosphorylation
N/AN/AN/APotential candidate for further development

The compound 51am , a close relative in structure to our target compound, demonstrated significant potency against multiple c-Met mutants and induced apoptosis in MKN-45 cells .

Antimicrobial Activity

Thiadiazole derivatives have also been investigated for their antimicrobial properties. A study on related compounds indicated that they exhibited lethal effects against Gram-positive bacteria with minimal inhibitory concentration (MIC) values ranging from 3.91 to 62.5 µg/mL .

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

CompoundTarget BacteriaMIC (µg/mL)
Compound 15Staphylococcus aureus3.91
Compound 15Micrococcus luteus31.25
NitrofurantoinReference CompoundVaries

The activity of these compounds was notably higher than that of standard antibiotics like nitrofurantoin against various strains of Staphylococcus aureus .

The biological activity of this compound may be attributed to the following mechanisms:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit kinases such as c-Met and VEGFR-2.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.
  • Antimicrobial Action : The thiadiazole scaffold enhances interaction with microbial targets leading to cell death.

Case Studies

Several case studies have focused on the synthesis and evaluation of thiadiazole derivatives:

  • Case Study on c-Met Inhibition : A series of thiazole/thiadiazole carboxamide derivatives were synthesized and evaluated for their anticancer effects. The most promising candidates exhibited IC50 values in the low nanomolar range against c-Met expressing cancer cell lines .
  • Antimicrobial Efficacy : Research demonstrated that certain thiadiazoles displayed significantly enhanced activity against resistant bacterial strains compared to traditional antibiotics .

Scientific Research Applications

Research indicates that this compound exhibits various biological activities:

1. Anticancer Activity
Studies have shown that derivatives of thiadiazole compounds can exhibit significant anticancer properties. The structural variations in the compound may enhance its efficacy against specific cancer cell lines. For instance, compounds with similar scaffolds have been evaluated for their ability to inhibit tubulin polymerization, which is crucial for cancer cell proliferation .

2. Anti-inflammatory Properties
In silico studies using molecular docking suggest that this compound could act as a 5-lipoxygenase (5-LOX) inhibitor. This enzyme is involved in the inflammatory response, and its inhibition could lead to reduced inflammation in various conditions .

3. Antiviral Potential
Recent research has indicated that compounds with similar structures have shown promising antiviral activity. The mechanism of action often involves interference with viral replication processes or inhibition of viral enzymes .

Case Studies

Several case studies highlight the applications of similar compounds:

StudyFindings
Study on Anticancer Activity A series of thiadiazole derivatives were synthesized and tested against various cancer cell lines showing IC50 values in the micromolar range .
Inhibition of 5-LOX Molecular docking studies revealed binding affinities suggesting potential as anti-inflammatory agents .
Antiviral Screening Compounds structurally related to thiadiazoles demonstrated significant antiviral activity against RNA viruses in vitro .

Chemical Reactions Analysis

Reactivity of the Amide Functional Group

The carboxamide moiety (-CONH-) undergoes characteristic reactions, including hydrolysis and nucleophilic substitution.

Hydrolysis :
Under acidic or basic conditions, the amide bond hydrolyzes to form the corresponding carboxylic acid and amine. For example:

Compound+H2OH+or OH4-Methyl-1,2,3-thiadiazole-5-carboxylic acid+N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)amine\text{Compound} + \text{H}_2\text{O} \xrightarrow{\text{H}^+ \text{or OH}^-} \text{4-Methyl-1,2,3-thiadiazole-5-carboxylic acid} + \text{N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)amine}

Conditions such as refluxing with 6M HCl (2–4 hrs) or NaOH (80°C, 1 hr) yield >85% conversion, as observed in analogous thiadiazole-carboxamide systems .

Nucleophilic Substitution :
The NH group participates in Schiff base formation. For instance, reaction with aldehydes (e.g., benzaldehyde) in ethanol under acidic catalysis produces imine derivatives:

Compound+RCHORCH=N-(thiadiazole-carboxamide)+H2O\text{Compound} + \text{RCHO} \rightarrow \text{RCH=N-(thiadiazole-carboxamide)} + \text{H}_2\text{O}

FT-IR and NMR data for analogous compounds confirm C=N bond formation (1603–1608 cm⁻¹ in IR; δ 8.47–8.55 ppm in 1H^1H NMR) .

Thiadiazole Ring Reactivity

The 1,2,3-thiadiazole ring is susceptible to electrophilic substitution and ring-opening reactions.

Electrophilic Substitution :
The 4-methyl group directs electrophiles to the C-4 position. Bromination with Br₂ in acetic acid yields 4-bromo derivatives:

4-Methyl-Thiadiazole+Br24-Bromo-Thiadiazole+HBr\text{4-Methyl-Thiadiazole} + \text{Br}_2 \rightarrow \text{4-Bromo-Thiadiazole} + \text{HBr}

Isolation of regioisomeric products (e.g., 63% major isomer) has been documented in similar systems .

Ring-Opening Reactions :
Treatment with strong bases (e.g., NaOH) or reducing agents (e.g., LiAlH₄) cleaves the thiadiazole ring. For example:

ThiadiazoleLiAlH4Thiol intermediateDisulfide or Mercaptan derivatives\text{Thiadiazole} \xrightarrow{\text{LiAlH}_4} \text{Thiol intermediate} \rightarrow \text{Disulfide or Mercaptan derivatives}

Mass spectrometry (MS) and 13C^{13}C NMR data confirm fragmentation patterns .

Pyrazole and Pyrano-Pyrazole Reactivity

The tetrahydropyrano-pyrazole core participates in alkylation and cycloaddition reactions.

Alkylation :
The pyrazole N-H undergoes alkylation with alkyl halides (e.g., ethyl iodide) in basic media:

Pyrazole-NH+R-XPyrazole-NR+HX\text{Pyrazole-NH} + \text{R-X} \rightarrow \text{Pyrazole-NR} + \text{HX}

Yields for analogous 1,3,5-triarylpyrazole alkylations reach 82% under mild conditions (50°C, 4 hrs) .

Cycloadditions :
The pyrazole ring acts as a dipolarophile in 1,3-dipolar cycloadditions. Reactions with nitrilimines or sydnones form fused heterocycles:

Pyrazole+NitrilimineTrisubstituted Pyrazole Derivative\text{Pyrazole} + \text{Nitrilimine} \rightarrow \text{Trisubstituted Pyrazole Derivative}

Regioselectivity depends on substituent electronics, with major isomers isolated via chromatography (e.g., 88% yield) .

Steric and Electronic Effects

  • Cyclopentyl Group : Hinders reactivity at the pyrazole N-1 position, favoring substitutions at the methylene bridge or thiadiazole ring.

  • Thiadiazole Sulfur : Enhances electrophilicity at C-5, facilitating nucleophilic attacks (e.g., by amines or Grignard reagents) .

Key Reaction Data Table

Reaction TypeConditionsProductsYieldSource
Amide Hydrolysis6M HCl, reflux, 2–4 hrsCarboxylic acid + Amine>85%
Schiff Base FormationEthanol, AcOH, reflux, 3 hrsImine derivatives72–89%
Pyrazole AlkylationK₂CO₃, DMF, 50°C, 4 hrsN-Alkylated Pyrazole82%
Thiadiazole BrominationBr₂, AcOH, 0°C, 1 hr4-Bromo-Thiadiazole63%

Mechanistic Insights

  • Amide Hydrolysis : Follows a tetrahedral intermediate mechanism, accelerated by protonation/deprotonation .

  • Cycloadditions : Proceed via concerted [3+2] pathways, with regiochemistry controlled by frontier molecular orbitals .

Comparison with Similar Compounds

Notes

  • Molecular weight and formula for the target compound were calculated by replacing the pyrazole-carboxamide substituent in with 4-methyl-1,2,3-thiadiazole-5-carboxamide (C₄H₅N₃OS).
  • Evidence gaps in density, solubility, and bioactivity highlight the need for experimental validation.

This analysis synthesizes structural, synthetic, and analytical data from diverse sources, underscoring the compound’s uniqueness within the pyranopyrazole-thiadiazole hybrid class.

Q & A

Q. How do solvent polarity and catalyst choice influence regioselectivity in thiadiazole functionalization?

  • Methodology : Compare polar aprotic (DMF) vs. nonpolar (toluene) solvents in Ullmann coupling. Use 19F^{19}F-NMR to track regioselectivity (e.g., 3- vs. 5-substitution). DFT calculations can rationalize solvent effects on transition state stabilization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.